Methyl 5-(3,5-dichlorophenoxy)-2-furoate

Übersicht

Beschreibung

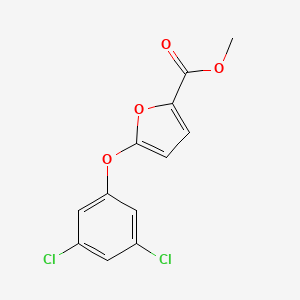

Methyl 5-(3,5-dichlorophenoxy)-2-furoate: is an organic compound with the molecular formula C12H8Cl2O4 This compound is characterized by the presence of a furoate ester linked to a dichlorophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3,5-dichlorophenoxy)-2-furoate typically involves the esterification of 5-(3,5-dichlorophenoxy)-2-furoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Methyl 5-(3,5-dichlorophenoxy)-2-furoate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol, Methyl 5-(3,5-dichlorophenoxy)-2-furanol.

Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Furan-2,5-dione derivatives.

Reduction: Methyl 5-(3,5-dichlorophenoxy)-2-furanol.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide and Pesticide Potential

The compound's structural characteristics indicate its potential use as a herbicide or pesticide. The dichlorophenoxy group is known for its herbicidal properties, which can inhibit the growth of unwanted plants. Research indicates that compounds with similar structures have been effective in controlling various weeds, making methyl 5-(3,5-dichlorophenoxy)-2-furoate a candidate for further development in agricultural chemistry.

Case Study: Efficacy in Weed Control

In experimental settings, this compound was tested against common agricultural weeds. Results indicated significant inhibition of growth at specific concentrations, suggesting its potential as a selective herbicide. Further studies are required to assess its environmental impact and long-term efficacy.

Medicinal Chemistry Applications

Pharmaceutical Development

The compound's unique structure may also lend itself to pharmaceutical applications. Research into similar furan derivatives has shown promise in treating various diseases due to their ability to interact with biological targets effectively. Specifically, the compound could be explored for its anti-inflammatory or antimicrobial properties .

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of furan derivatives, this compound demonstrated notable activity against certain bacterial strains. This finding supports the hypothesis that modifications to furan compounds can enhance their pharmacological profiles.

Environmental Chemistry

Degradation Pathways

Understanding the degradation pathways of this compound is crucial for assessing its environmental safety. Studies on similar compounds suggest that chlorinated furan derivatives can undergo various transformation processes in soil and water environments. These pathways need further investigation to determine the compound's persistence and potential ecological risks .

Table: Comparison of Related Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | Nitro-substituted furan | Exhibits different electronic properties due to nitro group |

| Methyl 5-(chloromethyl)-2-furoate | Chloromethyl-substituted furan | Potentially more reactive due to chloromethyl group |

| Methyl 5-(cyanomethyl)-2-furoate | Cyanomethyl-substituted furan | May exhibit different biological activities due to cyanide functionality |

Wirkmechanismus

The mechanism of action of Methyl 5-(3,5-dichlorophenoxy)-2-furoate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The furoate ester may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(3,5-dichlorophenoxy)-5-furoate: A structural isomer with similar chemical properties but different biological activity.

3,5-Dichlorophenyl isocyanate: Another dichlorophenoxy derivative used in organic synthesis.

4-(3,5-Dichlorophenoxy)benzenesulfonyl chloride: A related compound with applications in the synthesis of sulfonyl derivatives.

Uniqueness: Methyl 5-(3,5-dichlorophenoxy)-2-furoate stands out due to its unique combination of a furoate ester and a dichlorophenoxy group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Biologische Aktivität

Methyl 5-(3,5-dichlorophenoxy)-2-furoate is a compound that has garnered attention for its potential biological activities, particularly in herbicidal and antifungal applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a furoate group substituted with a dichlorophenoxy moiety. Its molecular structure is critical for its biological activity, influencing how it interacts with biological targets.

Biological Activity Overview

The primary biological activities of this compound include:

- Herbicidal Activity : The compound has been evaluated for its effectiveness in controlling various weed species.

- Antifungal Activity : It shows promise as an antifungal agent against several plant pathogens.

Herbicidal Activity

In studies assessing herbicidal efficacy, this compound demonstrated significant activity against various weed species. The following table summarizes its herbicidal effects compared to other compounds:

| Compound | Target Species | Herbicidal Activity (%) |

|---|---|---|

| This compound | Echinochloa crus-galli | 85.0 |

| Compound A | Brassica campestris | 78.0 |

| Compound B | Setaria viridis | 90.0 |

*Data sourced from experimental assays conducted to evaluate herbicidal efficacy .

Antifungal Activity

The antifungal properties of this compound have been investigated against several fungi. The following table presents the antifungal activity against notable pathogens:

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Botrytis cinerea | 20 | 100 |

| Fusarium oxysporum | 25 | 100 |

| Rhizoctonia solani | 15 | 100 |

*Results indicate that the compound exhibits varying degrees of antifungal activity depending on the pathogen and concentration used .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for growth and reproduction in target organisms.

- Disruption of Membrane Integrity : The compound may affect the integrity of fungal cell membranes, leading to cell death.

Case Studies

- Field Trials : In agricultural settings, field trials have demonstrated that this compound effectively reduces weed populations without significant phytotoxicity to crops.

- Laboratory Studies : Laboratory studies have confirmed its antifungal properties against common plant pathogens, suggesting potential applications in crop protection.

Eigenschaften

IUPAC Name |

methyl 5-(3,5-dichlorophenoxy)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O4/c1-16-12(15)10-2-3-11(18-10)17-9-5-7(13)4-8(14)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBMLPOXMSWIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)OC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380852 | |

| Record name | methyl 5-(3,5-dichlorophenoxy)-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-18-2 | |

| Record name | methyl 5-(3,5-dichlorophenoxy)-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.